molecular formula C9H17NO B13574477 5-(Pyrrolidin-1-yl)pentanal

5-(Pyrrolidin-1-yl)pentanal

Cat. No.: B13574477
M. Wt: 155.24 g/mol
InChI Key: JIOFLBZSRZLCCO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pentanal is an organic compound featuring a pyrrolidine ring attached to a pentanal chain

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-pyrrolidin-1-ylpentanal

InChI

InChI=1S/C9H17NO/c11-9-5-1-2-6-10-7-3-4-8-10/h9H,1-8H2

InChI Key

JIOFLBZSRZLCCO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentanal typically involves the reaction of pyrrolidine with pentanal under controlled conditions. One common method is the reductive amination of pentanal with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of 5-(Pyrrolidin-1-yl)pentanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form 5-(pyrrolidin-1-yl)pentanoic acid . This reaction typically employs strong oxidizing agents:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous media or chromium trioxide (CrO₃) in acetone.

  • Mechanism : The aldehyde is converted to a carboxylic acid via a two-electron oxidation process.

  • Yield : ~70–85% under optimized conditions, with side products arising from over-oxidation of the pyrrolidine ring .

Reduction Reactions

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 5-(pyrrolidin-1-yl)pentan-1-ol :

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

  • Key Data :

    Reducing AgentSolventTemperatureYield
    NaBH₄MeOH0–25°C92%
    LiAlH₄Et₂OReflux88%

This product is structurally confirmed via NMR and mass spectrometry .

Nucleophilic Substitution

The pyrrolidine ring participates in substitution reactions under acidic or halogenating conditions:

  • Halogenation :

    • Reagents : Bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeBr₃).

    • Products : Mono- or di-halogenated pyrrolidine derivatives, with regioselectivity influenced by steric and electronic factors .

  • N-Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

    • Products : Quaternary ammonium salts, useful as phase-transfer catalysts .

Condensation Reactions

The aldehyde group engages in aldol and imine formations:

  • Aldol Condensation :

    • Reagents : Base (e.g., NaOH) or acid catalysis.

    • Products : α,β-unsaturated carbonyl compounds, with yields dependent on steric hindrance from the pyrrolidine ring .

  • Imine Formation :

    • Reagents : Primary amines (e.g., aniline) in ethanol.

    • Products : Schiff bases, characterized by FT-IR and X-ray crystallography .

Catalytic Amination

In the presence of transition-metal catalysts, the aldehyde group undergoes reductive amination:

  • Catalysts : RuHCl(CO)(PPh₃)₃ or Ni-Al₂O₃.

  • Conditions : 60–180°C under H₂ pressure (20–50 bar).

  • Products :

    • Primary amines : e.g., 5-amino-1-pentanol derivatives (35–46% yield) .

    • Cyclic amines : Pyrrolidine-based heterocycles via intramolecular cyclization .

Stability and Side Reactions

  • Autoxidation : Prolonged exposure to air leads to peroxide formation at the α-carbon of the aldehyde.

  • Thermal Degradation : Decomposition above 200°C generates pyrrolidine and pentanal fragments .

Comparative Reactivity

Reaction TypeKey Functional GroupMajor ProductYield Range
OxidationAldehydeCarboxylic acid70–85%
ReductionAldehydePrimary alcohol88–92%
HalogenationPyrrolidineHalogenated pyrrolidine50–75%
Reductive AminationAldehydePrimary/Secondary amines35–46%

Scientific Research Applications

5-(Pyrrolidin-1-yl)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pentanal involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 5-(Pyrrolidin-1-yl)pentanoic acid
  • 5-(Pyrrolidin-1-yl)pentanol
  • 1-(Pyrrolidin-1-yl)pentan-1-one

Comparison: 5-(Pyrrolidin-1-yl)pentanal is unique due to the presence of both a pyrrolidine ring and an aldehyde group, which confer distinct reactivity and potential biological activity. In contrast, 5-(Pyrrolidin-1-yl)pentanoic acid and 5-(Pyrrolidin-1-yl)pentanol have carboxylic acid and alcohol functional groups, respectively, leading to different chemical properties and applications. 1-(Pyrrolidin-1-yl)pentan-1-one, with a ketone group, exhibits different reactivity compared to the aldehyde group in 5-(Pyrrolidin-1-yl)pentanal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-1-yl)pentanal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves reductive amination of 5-aminopentanal with pyrrolidine using sodium cyanoborohydride as a reducing agent under mild conditions (room temperature, inert atmosphere). Systematic optimization can be achieved through factorial design, which evaluates variables like temperature, molar ratios, and reaction time. This method allows researchers to identify critical factors affecting yield and purity .

Q. What spectroscopic techniques are most effective for characterizing 5-(Pyrrolidin-1-yl)pentanal, and how can data interpretation address structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde group and pyrrolidine substitution pattern. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹), while mass spectrometry (MS) verifies molecular weight. Cross-referencing these datasets resolves ambiguities, such as distinguishing between tautomeric forms or side products .

Q. What safety protocols should be implemented when handling 5-(Pyrrolidin-1-yl)pentanal in laboratory settings?

  • Methodological Answer : Key protocols include using chemical-resistant gloves and eyewear, working in a fume hood, and avoiding contact with ignition sources. Storage should prioritize airtight containers in dry, ventilated areas. Emergency measures for spills involve neutralization with inert adsorbents and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling tools predict the reactivity and stability of 5-(Pyrrolidin-1-yl)pentanal under various experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s electronic structure to predict reaction pathways (e.g., aldehyde oxidation susceptibility). Molecular dynamics simulations assess stability in solvents or under thermal stress. Software like Gaussian or Schrödinger Suite enables virtual screening of experimental scenarios, reducing trial-and-error approaches .

Q. What methodological approaches are recommended for analyzing contradictory results in the catalytic efficiency of 5-(Pyrrolidin-1-yl)pentanal derivatives?

  • Methodological Answer : Contradictions may arise from uncontrolled variables (e.g., trace moisture, catalyst impurities). Researchers should employ robust statistical analysis (ANOVA) to isolate confounding factors. Replicating experiments under strictly controlled conditions and cross-validating with alternative characterization methods (e.g., X-ray crystallography) can resolve discrepancies .

Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on the synthesis yield of 5-(Pyrrolidin-1-yl)pentanal?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, reagent stoichiometry, solvent polarity) at two levels each. Response surface methodology (RSM) then models interactions between variables, identifying optimal conditions. This approach minimizes resource consumption while maximizing yield and reproducibility .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of 5-(Pyrrolidin-1-yl)pentanal analogs in pharmacological studies?

  • Methodological Answer : SAR studies require systematic structural modifications (e.g., varying pyrrolidine substituents or aldehyde chain length). Biological assays (e.g., receptor binding or enzyme inhibition) paired with computational docking (AutoDock Vina) reveal critical pharmacophores. For example, modifying the pyrrolidine ring’s electron density could enhance binding to target proteins, as demonstrated in dopamine receptor ligand studies .

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